molecular formula C17H15N3OS B2842294 N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE CAS No. 392306-46-6

N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE

Cat. No.: B2842294
CAS No.: 392306-46-6
M. Wt: 309.39
InChI Key: AHNNKWXUZVXIBB-UHFFFAOYSA-N
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Description

N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE is a compound that belongs to the quinazoline family, which is known for its diverse biological activities.

Future Directions

The introduction of an aryl group with a basic amide side chain on the 4′ position linked to the amide of the C-2 substituted quinazoline scaffold is an effective approach to improve the anti-angiogenic activity of quinazoline derivatives . These compounds with further modification can be considered as potent antiproliferative agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE typically involves the condensation of 2-aminobenzamide with benzyl alcohol under oxidative conditions. This reaction is often catalyzed by bases such as t-butyl sodium oxide (t-BuONa) and conducted at elevated temperatures (around 120°C) in the presence of oxygen . The reaction proceeds through the formation of an intermediate benzaldehyde, followed by condensation, intramolecular nucleophilic addition, and oxidative dehydrogenation to yield the desired product .

Industrial Production Methods

Industrial production methods for quinazoline derivatives, including this compound, often employ metal-catalyzed reactions. For example, palladium-catalyzed cascade reactions and copper-catalyzed intramolecular cyclizations are commonly used to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinones, amines, and thioethers, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE stands out due to its unique thioacetamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

N-benzyl-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(18-10-13-6-2-1-3-7-13)11-22-17-14-8-4-5-9-15(14)19-12-20-17/h1-9,12H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNNKWXUZVXIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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